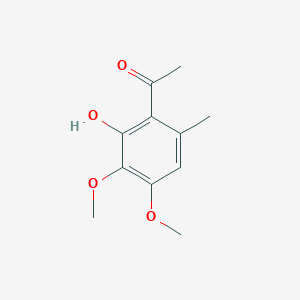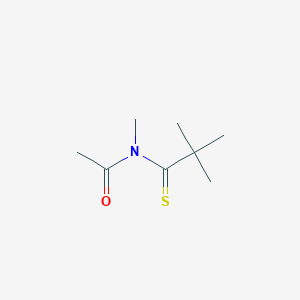
N-(2,2-dimethylpropanethioyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethylpropanethioyl)-N-methylacetamide is an organic compound characterized by its unique structure, which includes a thioyl group attached to a dimethylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanethioyl)-N-methylacetamide typically involves the reaction of 2,2-dimethylpropane with thioyl chloride, followed by the introduction of a methylacetamide group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.
化学反应分析
Types of Reactions
N-(2,2-dimethylpropanethioyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
科学研究应用
N-(2,2-dimethylpropanethioyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用机制
The mechanism of action of N-(2,2-dimethylpropanethioyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2,2-dimethylpropanethioyl)-N-methylacetamide include:
2,2-dimethylpropane: A structurally related compound with similar chemical properties.
2,2-dimethylbutane: Another branched alkane with comparable reactivity.
Neopentane: Known for its use in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties
属性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC 名称 |
N-(2,2-dimethylpropanethioyl)-N-methylacetamide |
InChI |
InChI=1S/C8H15NOS/c1-6(10)9(5)7(11)8(2,3)4/h1-5H3 |
InChI 键 |
ZGRBSDRVTIJIRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C(=S)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


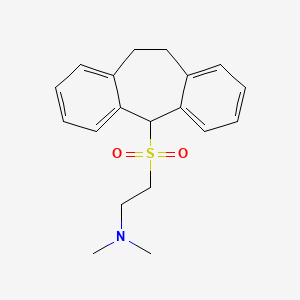
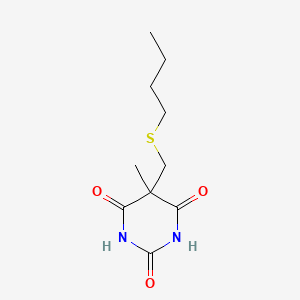

![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
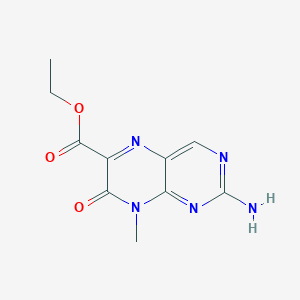
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
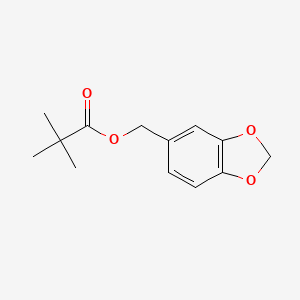

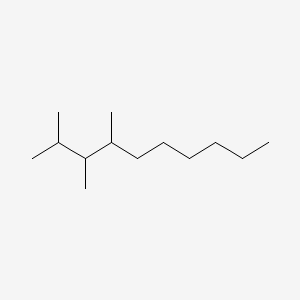
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
